molecular formula C24H23Cl2N3O2S B282579 N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

カタログ番号 B282579
分子量: 488.4 g/mol
InChIキー: AKSFBXZOFBQGOZ-STZFKDTASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CDKI-73, is a small molecule that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as imidazolium salts and has been shown to have anticancer activity in various types of cancer cells.

作用機序

N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to induce oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase, which prevents cancer cells from dividing and proliferating. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also induces apoptosis, which is a form of programmed cell death that eliminates cancer cells. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of HDACs, which leads to changes in gene expression that contribute to its anticancer effects.

実験室実験の利点と制限

N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have relatively low toxicity in animal models. However, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has not been extensively studied in human clinical trials, which limits its potential use in cancer treatment.

将来の方向性

There are several future directions for research on N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One potential direction is to study its effects in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to study its effects in different types of cancer cells and animal models. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in humans, which will be necessary for its potential use in cancer treatment.

合成法

N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,6-dichlorobenzaldehyde with glycine to form an imine intermediate, which is then reduced to form the corresponding amine. This amine is then reacted with cyclohexyl isocyanate to form the final product, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.

科学的研究の応用

N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various types of cancer cells, including breast, prostate, and lung cancer cells. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.

特性

分子式

C24H23Cl2N3O2S

分子量

488.4 g/mol

IUPAC名

N-cyclohexyl-2-[(4Z)-4-[(2,6-dichlorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H23Cl2N3O2S/c25-19-12-7-13-20(26)18(19)14-21-23(31)29(17-10-5-2-6-11-17)24(28-21)32-15-22(30)27-16-8-3-1-4-9-16/h2,5-7,10-14,16H,1,3-4,8-9,15H2,(H,27,30)/b21-14-

InChIキー

AKSFBXZOFBQGOZ-STZFKDTASA-N

異性体SMILES

C1CCC(CC1)NC(=O)CSC2=N/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)N2C4=CC=CC=C4

SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2C4=CC=CC=C4

正規SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。